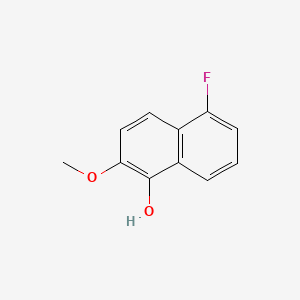![molecular formula C13H22O3Si B584184 3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol CAS No. 641571-45-1](/img/structure/B584184.png)
3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol is a chemical compound with the molecular formula C13H22O3Si. It is commonly used in biochemical research, particularly in the field of proteomics . The compound features a tert-butylsilyl group, which is often employed as a protecting group for hydroxyl functionalities in organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol is widely used in scientific research, including:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol typically involves the protection of a hydroxyl group using tert-butylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction . The general reaction scheme is as follows:
- Dissolve the starting material (5-hydroxy-benzenemethanol) in an anhydrous solvent like dichloromethane.
- Add tert-butylsilyl chloride and a base (e.g., imidazole).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a fully saturated alcohol.
Substitution: The tert-butylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the tert-butylsilyl group.
Major Products
Oxidation: Formation of 3-[[(tert-Butyl)lsilyl]oxy]-5-oxo-benzenemethanol.
Reduction: Formation of this compound.
Substitution: Formation of 3-[[(tert-Butyl)lsilyl]oxy]-5-functionalized-benzenemethanol.
Wirkmechanismus
The mechanism of action of 3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol primarily involves its role as a protecting group. The tert-butylsilyl group shields the hydroxyl functionality from reactive species, allowing selective reactions to occur at other sites on the molecule. This protection is crucial in multi-step organic syntheses where selective reactivity is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
- Trimethylsilyl chloride (TMS-Cl)
Uniqueness
3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol is unique due to its specific combination of a tert-butylsilyl group and a hydroxyl group on a benzene ring. This combination provides a balance of steric protection and reactivity, making it particularly useful in complex organic syntheses .
Eigenschaften
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3Si/c1-13(2,3)17(4,5)16-12-7-10(9-14)6-11(15)8-12/h6-8,14-15H,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCHWIDLGPSIKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
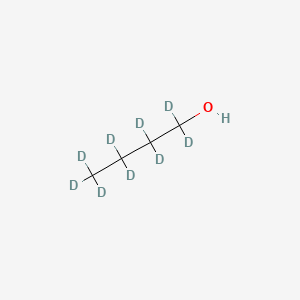
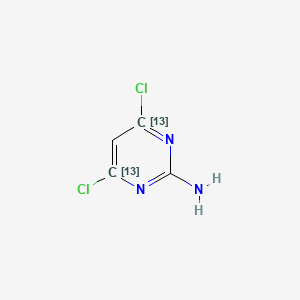

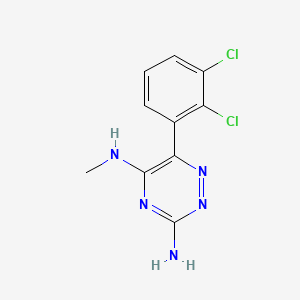
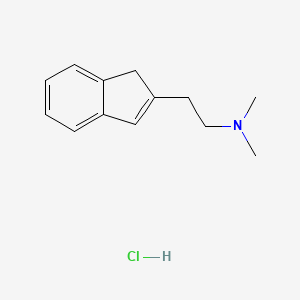
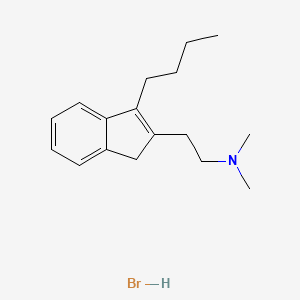
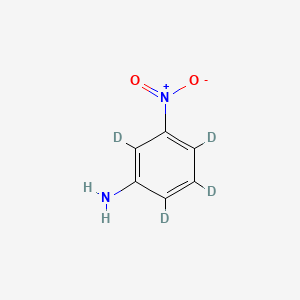
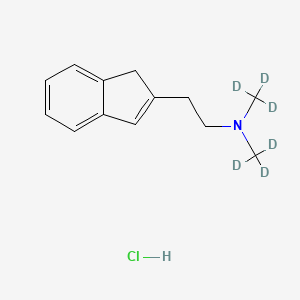
![7-Hydroxy-4,5,6,7-tetrahydro-imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B584115.png)
![[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel](/img/structure/B584121.png)
